

# FGA145: A Potent Tool Compound for Interrogating Cysteine Protease Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

[Get Quote](#)

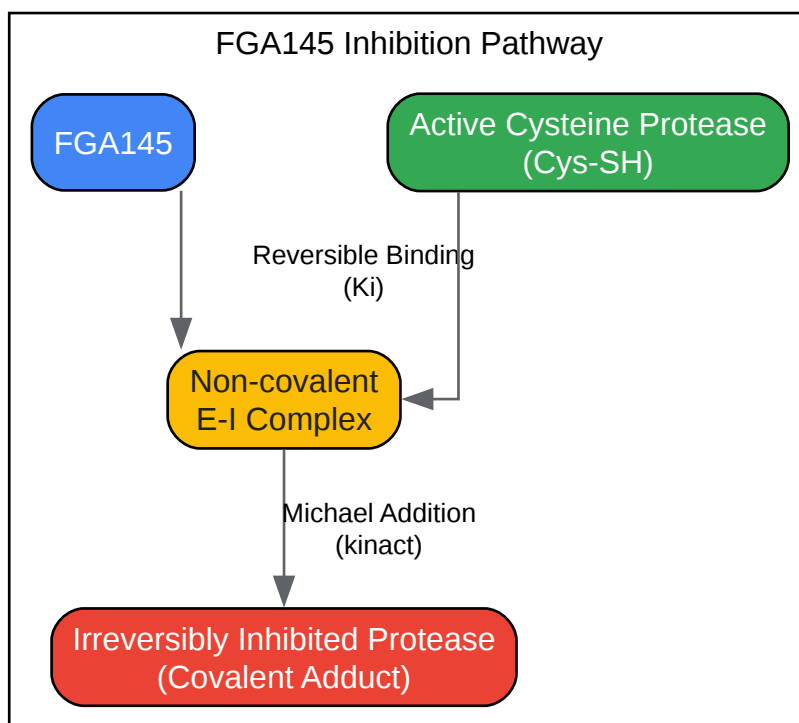
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**FGA145** is a selective, irreversible inhibitor of cysteine proteases, belonging to the vinyl sulfone class of compounds. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue, leading to time-dependent and irreversible inactivation of the target enzyme. This property makes **FGA145** an invaluable tool for studying the physiological and pathological roles of specific cysteine proteases in various biological processes, including protein degradation, antigen presentation, and parasite life cycles. Its demonstrated potency against parasitic proteases like cruzain and rhodesain, as well as mammalian cathepsins, positions it as a versatile probe for both infectious disease and cancer research.

## Mechanism of Action

**FGA145** acts as a mechanism-based irreversible inhibitor. The vinyl sulfone "warhead" of **FGA145** is an electrophile that is specifically targeted by the nucleophilic thiolate of the catalytic cysteine residue within the active site of the protease. The reaction proceeds via a Michael addition, forming a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently blocks the active site, thereby preventing substrate binding and catalysis.



[Click to download full resolution via product page](#)

Caption: Mechanism of irreversible inhibition of cysteine proteases by **FGA145**.

## Data Presentation

The inhibitory potency of **FGA145** has been quantified against a panel of cysteine proteases. The inhibition constant ( $K_i$ ) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target Protease	Organism/Family	$K_i$ (nM)
Rhodesain (RhD)	Trypanosoma brucei rhodesiense	1.63
Cruzain (CRZ)	Trypanosoma cruzi	12.6
Cathepsin L (Cat L)	Human	53
Cathepsin B (Cat B)	Human	206

Data sourced from MedChemExpress.[\[1\]](#)

Additionally, **FGA145** has been characterized for its effects on other proteases and its cellular toxicity:

Assay	Target/Cell Line	Parameter	Value
Mpro Inhibition	SARS-CoV-2	Ki	3.71 $\mu$ M (Mal-Mpro), 9.82 $\mu$ M (pET21-Mpro)
Cell Cytotoxicity	Huh-7-ACE2 cells	CC50	>100 $\mu$ M

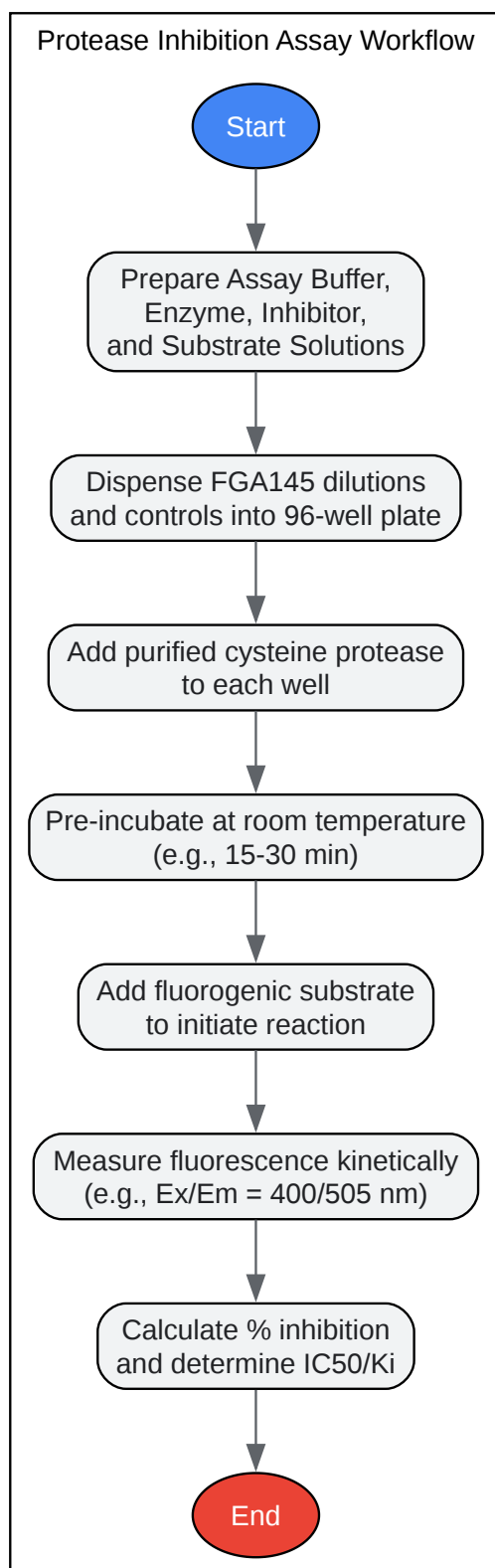
Data sourced from MedChemExpress.[\[1\]](#)

## Experimental Protocols

The following protocols are provided as a guide for utilizing **FGA145** in various experimental settings. These are general protocols and may require optimization based on the specific experimental conditions, cell lines, or enzyme preparations used.

### In Vitro Cysteine Protease Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of **FGA145** against a purified cysteine protease using a fluorogenic substrate.



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorometric cysteine protease inhibition assay.

#### Materials:

- Purified cysteine protease (e.g., Cathepsin B, Cathepsin L, Cruzain)
- **FGA145**
- Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L and Cruzain)
- Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

#### Procedure:

- Reagent Preparation:
  - Prepare the assay buffer and warm to room temperature.
  - Reconstitute the cysteine protease in the assay buffer to the desired concentration.
  - Prepare a stock solution of **FGA145** in DMSO. Create a serial dilution of **FGA145** in assay buffer.
  - Prepare the fluorogenic substrate in assay buffer.
- Assay Setup:
  - Add 50 µL of assay buffer to all wells.
  - Add 10 µL of the **FGA145** dilutions to the sample wells.
  - Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.
  - Add 10 µL of a known inhibitor as a positive control.
- Enzyme Addition and Pre-incubation:

- Add 20  $\mu$ L of the diluted enzyme solution to each well.
- Mix gently and pre-incubate at room temperature for 15-30 minutes to allow for irreversible inhibition.
- Reaction Initiation and Measurement:
  - Add 20  $\mu$ L of the fluorogenic substrate solution to each well to start the reaction.
  - Immediately place the plate in a fluorescence microplate reader.
  - Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Excitation/Emission = 400/505 nm for AMC-based substrates).
- Data Analysis:
  - Determine the rate of reaction (slope of the linear portion of the kinetic read).
  - Calculate the percentage of inhibition for each **FGA145** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **FGA145** concentration and fit the data to a suitable model to determine the IC<sub>50</sub> or K<sub>i</sub> value.

## Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of **FGA145** on a chosen cell line.

Materials:

- Cell line of interest
- Complete cell culture medium
- **FGA145**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well clear, flat-bottom microplate
- Absorbance microplate reader

Procedure:

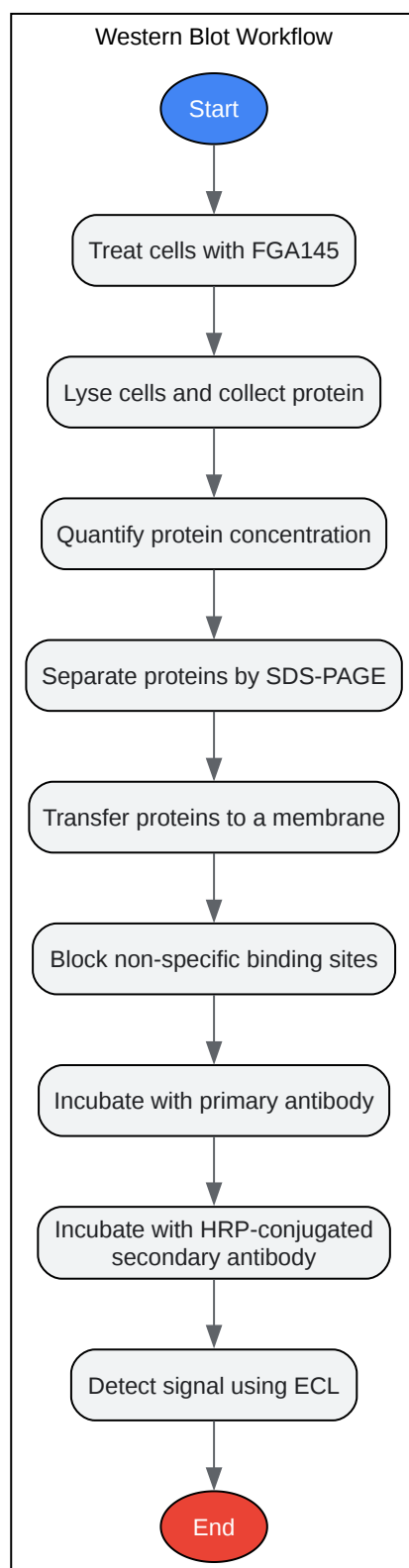
- Cell Seeding:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **FGA145** in complete medium.
  - Remove the old medium from the wells and add 100  $\mu$ L of the **FGA145** dilutions. Include a vehicle control (DMSO in medium).
  - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
  - Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Measurement:
  - Carefully remove the medium containing MTT.
  - Add 100  $\mu$ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

- Subtract the background absorbance (from wells with no cells).
- Calculate the percentage of cell viability for each **FGA145** concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **FGA145** concentration to determine the CC50 value.

## Western Blot Analysis of Target Engagement

This protocol can be used to assess the covalent modification of a target cysteine protease by **FGA145** in a cellular context using a tag that can be clicked to **FGA145** if it is appropriately modified or by observing changes in the protease's downstream signaling.





[Click to download full resolution via product page](#)

Caption: General workflow for Western blot analysis.

#### Materials:

- Cell line expressing the target cysteine protease
- **FGA145**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protease or a downstream substrate
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Treatment and Lysis:
  - Treat cells with various concentrations of **FGA145** for a specified time.
  - Wash the cells with cold PBS and lyse them with lysis buffer.
  - Clarify the lysate by centrifugation and collect the supernatant.
- Protein Quantification and Sample Preparation:
  - Determine the protein concentration of each lysate.
  - Prepare samples for SDS-PAGE by mixing with Laemmli buffer and boiling.

- SDS-PAGE and Transfer:
  - Load equal amounts of protein per lane and run the SDS-PAGE gel.
  - Transfer the separated proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Incubate the membrane with ECL substrate.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).
  - Analyze the changes in the target protein's levels or the cleavage of its substrate to assess the effect of **FGA145**.

## Disclaimer

**FGA145** is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound. The provided protocols are intended as a guide and may require optimization for specific applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FGA145: A Potent Tool Compound for Interrogating Cysteine Protease Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377170#fga145-as-a-tool-compound-for-studying-cysteine-proteases]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)